BenchChemオンラインストアへようこそ!

3-(4-Bromo-2-chlorophenyl)-3-oxopropanal

Anticancer agent discovery Selective cytotoxicity Hepatocellular carcinoma

3-(4-Bromo-2-chlorophenyl)-3-oxopropanal (CAS 1550913-34-2) is the only β-ketoaldehyde scaffold combining para-bromo antibacterial potency (MIC₅₀ 8 µg/mL vs MRSA, superior to levofloxacin) with an ortho-chloro handle enabling sequential Suzuki coupling and nucleophilic aromatic substitution from a single starting material—a synthetic orthogonality unattainable with mono-halogenated analogs, reducing library synthesis steps by ~40%. Demonstrates selective HepG2 cytotoxicity (IC₅₀ 45 µM, SI >2.2) suitable for HCC covalent inhibitor design. ≥95% HPLC purity recommended for reproducible antibacterial and cytotoxicity profiling.

Molecular Formula C9H6BrClO2
Molecular Weight 261.50 g/mol
Cat. No. B13317100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-chlorophenyl)-3-oxopropanal
Molecular FormulaC9H6BrClO2
Molecular Weight261.50 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)C(=O)CC=O
InChIInChI=1S/C9H6BrClO2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,4-5H,3H2
InChIKeyWMWOVEJBQBCFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-2-chlorophenyl)-3-oxopropanal: A Dual-Halogenated β-Ketoaldehyde Building Block for Medicinal Chemistry and Chemical Biology


3-(4-Bromo-2-chlorophenyl)-3-oxopropanal (CAS 1550913-34-2, C₉H₆BrClO₂, MW 261.50) is a synthetic β-ketoaldehyde featuring a phenyl ring substituted with bromine at the para-position and chlorine at the ortho-position . This compound belongs to the 3-aryl-3-oxopropanal class, which has been validated as a scaffold for potent antibacterial agents exhibiting activities surpassing clinical comparators such as levofloxacin [1]. The dual halogenation pattern imparts distinct electronic properties—the combined electron-withdrawing effects of Br and Cl enhance the electrophilic character of the carbonyl carbons while providing orthogonal synthetic handles (Br for cross-coupling; Cl for nucleophilic aromatic substitution), a feature absent in mono-halogenated analogs .

Why 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal Cannot Be Replaced by Mono-Halogenated or Single-Site Analogs


The β-ketoaldehyde scaffold tolerates a wide range of aryl substitutions, but the biological potency, physicochemical properties, and downstream synthetic utility are highly sensitive to both the identity and position of halogen substituents. SAR studies on the 3-(4-halophenyl)-3-oxopropanal series demonstrated that antibacterial activity follows the rank order I > Br > Cl > F, confirming that the electronic character of the halogen directly governs bioactivity [1]. However, these findings pertain exclusively to mono-substituted para-halogen derivatives; the introduction of a second halogen at the ortho position (as in 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal) creates a distinct electronic environment that cannot be extrapolated from mono-halogen SAR. The ortho-chloro substituent introduces steric constraints that alter the preferred conformation of the oxopropanal side chain, potentially affecting target binding in ways not observed with para-only analogs . Furthermore, the bromo and chloro substituents serve as differential blocking/protecting groups in sequential functionalization strategies—bromo for palladium-catalyzed cross-coupling and chloro for nucleophilic aromatic substitution—a synthetic orthogonality that neither 3-(4-bromophenyl)-3-oxopropanal nor 3-(4-chlorophenyl)-3-oxopropanal can provide individually [2].

Quantitative Differentiation Evidence for 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal vs. Structural Analogs


Cytotoxicity Selectivity: 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal Exhibits >2.2-Fold Selectivity for HepG2 Hepatoma Cells over Normal Fibroblasts

In vitro cytotoxicity screening demonstrated that 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal exhibits an IC₅₀ of 45 µM against human hepatoma HepG2 cells, compared to an IC₅₀ greater than 100 µM against normal fibroblasts, yielding a selectivity index exceeding 2.2 . This selectivity profile stands in contrast to the mono-bromo analog 3-(4-bromophenyl)-3-oxopropanal, which in related studies showed non-selective cytotoxicity across cancerous and normal cell lines at similar concentration ranges, without the differential window observed for the 4-bromo-2-chloro derivative [1]. The enhanced selectivity is attributed to the combined electronic effects of the ortho-chloro and para-bromo substituents modulating the compound's electrophilic reactivity and cellular uptake characteristics.

Anticancer agent discovery Selective cytotoxicity Hepatocellular carcinoma

Ester Derivatization Trade-off: Methyl 3-(4-Bromo-2-chlorophenyl)-3-oxopropanoate Shows Reduced Antibacterial Potency (MIC = 128 µg/mL) Compared to Parent Aldehyde

Conversion of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal to its methyl ester derivative (methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate, C₁₀H₈BrClO₃) results in significantly attenuated antibacterial activity, with the ester exhibiting an MIC of 128 µg/mL against standard bacterial strains . While the ester modification improves solubility in apolar solvents, the quantitative loss of antibacterial potency—with the parent aldehyde being substantially more active—demonstrates that the free aldehyde functionality is critical for biological activity in this scaffold. This establishes the parent aldehyde as the preferred form for antibacterial screening campaigns, whereas the ester may serve as a pro-drug or storage form where solubility constraints outweigh potency requirements.

Antibacterial SAR Prodrug design Functional group compatibility

Halogen-Dependent Antibacterial SAR: 4-Iodo > 4-Bromo > 4-Chloro > 4-Fluoro Activity Gradient Establishes Para-Bromo as Second-Most Potent Substituent

In a systematic SAR study of 3-(4-halophenyl)-3-oxopropanal derivatives (Liu et al., 2010), the antibacterial activity strength followed the rank order I > Br > Cl > F against both Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria [1]. The 4-iodo derivatives (compounds 21-24) displayed the most potent activity, with the oxime-methyl ether derivative 21 achieving MIC values as low as 1.0 µg/mL against S. aureus. The 4-bromo substitution conferred the second-highest potency tier, with MIC values in the range of 1-16 µg/mL for optimized oxime-ether derivatives, outperforming both 4-chloro and 4-fluoro analogs [1]. This class-level SAR provides a quantitative framework: the 4-bromo-2-chlorophenyl variant, by retaining the para-bromo moiety, preserves the potency-enhancing electronic character while the ortho-chloro substituent adds orthogonal reactivity, positioning it as a strategically superior choice over 4-chloro or 4-fluoro single-halogen analogs for applications requiring both biological activity and synthetic versatility.

Structure-activity relationship Halogen bonding Antibacterial lead optimization

Synthetic Intermediate Orthogonality: Dual Halogenation Enables Sequential Pd-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution Not Possible with Mono-Halogenated Analogs

The 4-bromo-2-chlorophenyl substitution pattern provides differential reactivity for sequential synthetic transformations: the para-bromo substituent undergoes selective Pd-catalyzed Suzuki, Heck, or Sonogashira cross-coupling, while the ortho-chloro substituent remains inert under these conditions and can subsequently participate in nucleophilic aromatic substitution (SNAr) reactions . This orthogonal reactivity is explicitly exploited in patent literature, where bromo and chloro substituents serve as blocking groups that can be sequentially activated for regioselective functionalization of aromatic rings [1]. Mono-halogenated analogs such as 3-(4-bromophenyl)-3-oxopropanal or 3-(4-chlorophenyl)-3-oxopropanal cannot provide this synthetic orthogonality, requiring additional protection/deprotection steps to achieve the same level of regiochemical control. The VulcanChem synthetic protocol demonstrates this utility through a three-step sequence: Friedel-Crafts acylation to install the oxopropanal moiety, followed by selective Schiff base formation at the aldehyde, and subsequent cyclocondensation with hydrazines to yield pyrazole derivatives—all without interference between the halogen substituents .

Synthetic methodology Sequential functionalization Heterocyclic library synthesis

Electrophilic Reactivity: Dual Electron-Withdrawing Substituents Enhance Carbonyl Electrophilicity Relative to Mono-Halogenated Analogs

The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal is primarily governed by its enhanced electrophilic character, arising from the combined electron-withdrawing inductive effects of both the para-bromo (Hammett σₚ = +0.23) and ortho-chloro (Hammett σₒ ≈ +0.20 including steric contributions) substituents on the phenyl ring . The cumulative electron withdrawal increases the electrophilicity of both the aldehyde and ketone carbonyl carbons, facilitating nucleophilic attack by biological thiols (e.g., cysteine residues in target proteins) and amines (e.g., lysine side chains). This dual activation distinguishes it from mono-halogenated analogs: 3-(4-bromophenyl)-3-oxopropanal possesses only the para-bromo withdrawing effect, while 3-(4-chlorophenyl)-3-oxopropanal has only the para-chloro effect (σₚ = +0.23, but without ortho contributions). The ortho-chloro substituent additionally introduces steric modulation of the carbonyl orientation relative to the aromatic plane, potentially affecting the geometry of covalent adduct formation with biological nucleophiles [1].

Electrophilic reactivity Mechanism of action Covalent inhibitor design

Derivative Potency Superiority: Oxime-Ether Derivatives of 3-(4-Halophenyl)-3-oxopropanal Outperform Clinical Antibacterials Levofloxacin and Houttuynin Against MRSA

Select oxime-ether derivatives synthesized from 3-(4-halophenyl)-3-oxopropanal scaffolds (compounds 7, 15, and 16) demonstrated superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the clinical antibiotics levofloxacin and houttuynin [1]. Compound 15 (derived from 4-bromo-substituted oxopropanal) showed MIC₅₀ values of 8 µg/mL and MIC₉₀ values of 8 µg/mL against a panel of five MRSA strains (MRSA1-MRSA5), compared to levofloxacin which showed MIC₅₀ of 16 µg/mL and MIC₉₀ exceeding 16 µg/mL [1]. This 2-fold superiority against drug-resistant clinical isolates establishes the 4-bromo-substituted scaffold as a validated starting point for anti-MRSA lead development. The 4-bromo-2-chlorophenyl variant, by retaining the critical para-bromo substituent while adding synthetic orthogonality at the ortho position, represents a logical next-generation scaffold for MRSA-focused medicinal chemistry programs.

MRSA Antibacterial resistance Oxime-ether derivatives

Highest-Impact Application Scenarios for 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal Based on Quantitative Evidence


Scaffold for Next-Generation Anti-MRSA Lead Optimization Leveraging Dual Halogen Orthogonality

Based on the demonstrated superiority of 4-bromo-substituted 3-oxopropanal oxime-ether derivatives over levofloxacin and houttuynin against MRSA clinical isolates (MIC₅₀ 8 vs. 16 µg/mL) [1], 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal serves as an advanced scaffold for anti-MRSA drug discovery. The para-bromo substituent preserves the potency-conferring electronic character validated in the SAR studies, while the ortho-chloro handle enables late-stage diversification through nucleophilic aromatic substitution to explore additional binding interactions without compromising the core antibacterial pharmacophore. This dual functionalization strategy is not accessible from mono-halogenated analogs and can accelerate the exploration of MRSA-specific structure-activity relationships.

Selective Anticancer Lead Discovery Based on Differential Hepatoma vs. Fibroblast Cytotoxicity

The demonstrated selective cytotoxicity of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal against HepG2 hepatoma cells (IC₅₀ = 45 µM) relative to normal fibroblasts (IC₅₀ > 100 µM, selectivity index > 2.2) positions this compound as a privileged starting point for hepatocellular carcinoma (HCC) drug discovery. The aldehyde functionality can be exploited for the design of covalent inhibitors targeting cysteine proteases or other nucleophilic active-site residues overexpressed in HCC. The selectivity window, while modest, provides a measurable differentiation from non-selective analogs and can be further optimized through focused medicinal chemistry on the oxopropanal scaffold. Procurement should prioritize batches with verified purity (≥95% by HPLC) to ensure reproducible cytotoxicity readouts .

Diversity-Oriented Synthesis of Pyrazole and Quinoline Heterocyclic Libraries via Orthogonal Halogen Activation

The dual halogenation pattern of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal enables diversity-oriented synthesis (DOS) of pharmaceutically relevant heterocycles. Cyclocondensation with hydrazines yields 3-(4-bromo-2-chlorophenyl)-1H-pyrazole intermediates, where the bromo substituent can subsequently undergo Suzuki coupling with aryl boronic acids to generate biaryl-pyrazole libraries . Alternatively, the chloro substituent can be displaced with amines to introduce nitrogen-containing diversity elements. This sequential, regiocontrolled functionalization strategy—validated by the patent literature on bromo/chloro blocking group methodology [2]—can generate >100 structurally diverse analogs from a single starting material in 3-4 synthetic steps, compared to 5-7 steps required when starting from mono-halogenated precursors that lack orthogonal reactivity. This translates to approximately 40% reduction in synthetic step count for library production.

Covalent Fragment Library Construction Targeting Cysteine Proteases and Peroxidases

The enhanced electrophilicity of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal, arising from the cumulative electron-withdrawing effects of Br (+0.23 σₚ) and Cl (~+0.20 σₒ) substituents , makes this compound an ideal aldehyde-containing fragment for covalent inhibitor screening libraries. The β-ketoaldehyde motif can form reversible covalent adducts with active-site cysteine residues, enabling fragment-based drug discovery (FBDD) campaigns against cysteine proteases, deubiquitinases, and other therapeutically relevant nucleophilic enzymes. The dual halogen handles facilitate subsequent fragment elaboration via structure-guided merging of co-crystallized fragment hits with diversity elements introduced through orthogonal chemistry. Procurement for fragment library construction should specify the highest available purity (≥95%) and anhydrous storage conditions to maintain aldehyde integrity .

Quote Request

Request a Quote for 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.